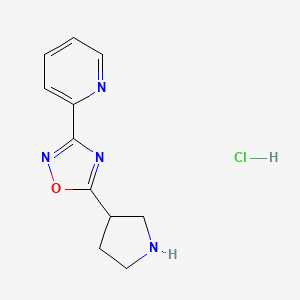
(2S,5S)-1-Benzyl-2,5-dimethyl-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S,5S)-1-Benzyl-2,5-dimethyl-piperazine, or (2S,5S)-1-Bz-2,5-Me-Pip, is an organic compound that is used in a variety of scientific research applications. It is a derivative of piperazine, a cyclic compound that is composed of two nitrogen atoms and a benzyl group. This compound has been studied extensively due to its unique properties and potential applications in the fields of chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis and Characterization :
- The synthesis of (2R,5S)-2,5-Dimethyl-4-(3-fluorobenzyl)piperazine, closely related to (2S,5S)-1-Benzyl-2,5-dimethyl-piperazine, involves salification and monosubstitution reactions. This method can be pivotal in creating derivatives for further research (Y. Jian, 2011).
- A piperazine alkaloid resembling this compound was synthesized, providing a pathway for creating similar alkaloids, which could be essential for pharmacological studies (S. Takeuchi, Y. Ohgo, N. Miyoshi, C. Shin, Y. Yonezawa, 1990).
Pharmacological Applications :
- Piperazine derivatives, including those similar to this compound, show promising applications in treating central nervous system disorders, such as antipsychotic, antidepressant, and anxiolytic applications (A. F. Brito, L. K. Moreira, R. Menegatti, E. A. Costa, 2018).
Biochemical Studies :
- Piperazine compounds are involved in studies related to enzyme inhibition, such as inhibiting acetylcholinesterase, a significant enzyme associated with Alzheimer's disease. Research on substituted piperazine compounds can provide insights into developing new therapeutic agents (Sait Sari, M. Yılmaz, 2020).
- In the field of HIV research, piperazine-based compounds have been explored for their potential as HIV-1 inhibitors, indicating the broader implications of piperazine derivatives in antiviral therapies (J. Tagat, S. McCombie, R. Steensma, S. Lin, D. Nazareno, B. Baroudy, N. Vantuno, S. Xu, J. Liu, 2001).
Material Science :
- Piperazine copolymers, including derivatives similar to this compound, have been investigated for medical implant applications, such as cornea replacement, highlighting their potential in biomedical materials (S. D. Bruck, 1969).
properties
IUPAC Name |
(2S,5S)-1-benzyl-2,5-dimethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-9-15(12(2)8-14-11)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3/t11-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTCHBVEUFDSIK-RYUDHWBXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN[C@H](CN1CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Ethyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B6354374.png)



![{[4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]methyl}amine hydrochloride](/img/structure/B6354407.png)




![2-(4-Chloro-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6354437.png)